Cgp 20376

説明

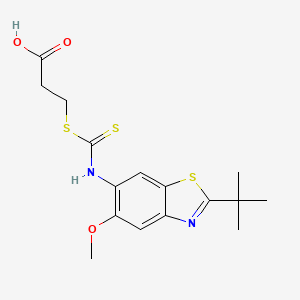

The compound "Propanoic acid, 3-((((2-(1,1-dimethylethyl)-5-methoxy-6-benzothiazolyl)amino)thioxomethyl)thio)-" is a structurally complex derivative of propanoic acid. Its core structure includes a benzothiazole ring substituted with a tert-butyl (1,1-dimethylethyl) group at position 2, a methoxy group at position 5, and an amino group at position 4. These substituents are linked via a thioxomethylthio (-S-C(=S)-S-) moiety to the propanoic acid backbone at the third carbon.

特性

CAS番号 |

81059-04-3 |

|---|---|

分子式 |

C16H20N2O3S3 |

分子量 |

384.5 g/mol |

IUPAC名 |

3-[(2-tert-butyl-5-methoxy-1,3-benzothiazol-6-yl)carbamothioylsulfanyl]propanoic acid |

InChI |

InChI=1S/C16H20N2O3S3/c1-16(2,3)14-17-10-7-11(21-4)9(8-12(10)24-14)18-15(22)23-6-5-13(19)20/h7-8H,5-6H2,1-4H3,(H,18,22)(H,19,20) |

InChIキー |

SGSGNVTYYAWSKN-UHFFFAOYSA-N |

異性体SMILES |

CC(C)(C)C1=NC2=CC(=C(C=C2S1)N=C(S)SCCC(=O)O)OC |

正規SMILES |

CC(C)(C)C1=NC2=CC(=C(C=C2S1)NC(=S)SCCC(=O)O)OC |

外観 |

Solid powder |

他のCAS番号 |

81059-04-3 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

CGP 20376 CGP-20376 N-(2-tert-butyl-5-methoxybenzothiazol-6-yl)dithiocarbonic acid 5-(1-carboxyethyl)ethe |

製品の起源 |

United States |

準備方法

CGP-20376は、ベンゾチアゾールの5-メトキシ-6-ジチオカルバミン酸-S-(2-カルボキシエチル)エステル誘導体として合成されます 。合成経路には、ベンゾチアゾールをメトキシおよびジチオカルバミン酸誘導体と特定の条件下で反応させることが含まれます。 工業的な製造方法では、通常、最適化された反応条件を用いた大規模合成を行い、高収率と高純度を確保しています .

化学反応の分析

科学研究への応用

CGP-20376は、幅広い科学研究への応用があります。

化学: ベンゾチアゾール誘導体の反応性を研究するためのモデル化合物として使用されます。

生物学: この化合物は、駆虫薬が寄生虫とそのライフサイクルに及ぼす影響を研究するために使用されます.

科学的研究の応用

CGP-20376 has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the reactivity of benzothiazole derivatives.

作用機序

CGP-20376は、複数のメカニズムを通じてその効果を発揮します。

類似化合物との比較

Comparison with Structural Analogs

Structural Features and Nomenclature

The compound’s nomenclature follows IUPAC guidelines for thio derivatives, where the "thioxomethylthio" group denotes the replacement of oxygen with sulfur in specific positions . Comparatively, other propanoic acid derivatives, such as haloxyfop and fluazifop (aryloxyphenoxypropionate herbicides), feature phenoxy groups attached to the propanoic acid backbone instead of benzothiazolyl-thio moieties .

Functional Group Analysis

- Benzothiazole vs. Phenoxy Groups: The benzothiazole ring in the target compound is a heterocyclic aromatic system, contrasting with the diphenylether structures in haloxyfop and fluazifop. Benzothiazoles are known for their bioactivity in agrochemicals due to their ability to disrupt enzyme function or act as enzyme inhibitors.

- Thio vs.

Physicochemical Properties (Inferred)

生物活性

Propanoic acid, 3-((((2-(1,1-dimethylethyl)-5-methoxy-6-benzothiazolyl)amino)thioxomethyl)thio)- (CAS Number: 81059-04-3), is a complex organic compound with significant biological activity. Its unique structure, characterized by a propanoic acid backbone and various functional groups, positions it as a subject of interest in pharmacological and biochemical research. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of propanoic acid, 3-((((2-(1,1-dimethylethyl)-5-methoxy-6-benzothiazolyl)amino)thioxomethyl)thio)- is C16H20N2O3S3, with a molecular weight of approximately 384.54 g/mol. The compound features a benzothiazole moiety which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H20N2O3S3 |

| Molecular Weight | 384.54 g/mol |

| CAS Number | 81059-04-3 |

| SMILES | COc1cc2nc(sc2cc1NC(=S)SCCC(=O)O)C(C)(C)C |

The biological activity of propanoic acid derivatives often involves modulation of various biochemical pathways. Research indicates that the compound may exhibit:

- Antioxidant Activity : The presence of thioxomethyl and benzothiazole groups can enhance the compound's ability to scavenge free radicals, potentially protecting cells from oxidative stress.

- Antimicrobial Properties : Some studies suggest that similar compounds have demonstrated efficacy against various bacterial strains, indicating potential for use in antimicrobial therapies.

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, influencing processes such as inflammation and cell signaling.

Case Studies and Research Findings

-

Antioxidant Studies :

A study evaluated the antioxidant capacity of benzothiazole derivatives, revealing that compounds with similar structures to propanoic acid exhibited significant radical-scavenging activity. This suggests potential applications in preventing oxidative damage in biological systems . -

Antimicrobial Activity :

Research on thiazole derivatives has shown promising results against Gram-positive bacteria. The structural similarities between these compounds and propanoic acid suggest that it may possess comparable antimicrobial properties . -

Enzyme Interaction :

Investigations into the inhibition of specific enzymes by thioxomethyl derivatives indicate that propanoic acid may modulate enzyme activity related to inflammatory responses. This could have implications for developing anti-inflammatory agents .

Table 2: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。